2-chloro-3-(isopropylamino)naphthalene-1,4-dione
Overview
Description
2-Chloro-3-(isopropylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a chlorine atom and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(isopropylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with isopropylamine. The reaction is carried out in an anhydrous environment to prevent hydrolysis and is often conducted at low temperatures to control the reaction rate and yield. The reaction mixture is usually monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of solvents like anhydrous methanol and the application of rotary evaporators for concentration are common practices. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(isopropylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinone structure allows for redox reactions, which can be utilized in various synthetic pathways.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate the substitution of the chlorine atom.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride can reduce the quinone to the corresponding hydroquinone.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation typically leads to the formation of more oxidized quinone derivatives.
Reduction Products: Reduction results in the formation of hydroquinone derivatives.
Scientific Research Applications
2-Chloro-3-(isopropylamino)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying biological redox processes.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-(isopropylamino)naphthalene-1,4-dione involves its ability to participate in redox reactions. The quinone structure allows it to accept and donate electrons, making it a useful redox mediator. In biological systems, it can interact with various enzymes and proteins involved in redox processes, potentially affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-(n-Butylamino)-3-chloronaphthalene-1,4-dione
Comparison: 2-Chloro-3-(isopropylamino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different redox potentials and reactivity towards nucleophiles, making it suitable for specific applications in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-chloro-3-(propan-2-ylamino)naphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-7(2)15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h3-7,15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFLWMCFCUMANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293639 | |
Record name | 2-chloro-3-(propan-2-ylamino)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15455-20-6 | |
Record name | NSC91102 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-(propan-2-ylamino)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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